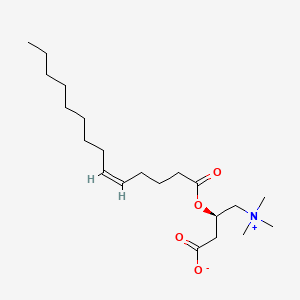

5-cis-Tetradecenoyl Carnitine

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-3-[(Z)-tetradec-5-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h12-13,19H,5-11,14-18H2,1-4H3/b13-12-/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCBVXBBLABOCB-SYGIOELKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858440 | |

| Record name | (3R)-3-{[(5Z)-Tetradec-5-enoyl]oxy}-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186416-86-3 | |

| Record name | (3R)-3-{[(5Z)-Tetradec-5-enoyl]oxy}-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Mechanisms and Metabolic Pathways of 5 Cis Tetradecenoyl Carnitine

Role in Mitochondrial Fatty Acid Transport and Beta-Oxidation

The primary function of 5-cis-tetradecenoyl carnitine is linked to the mitochondrial beta-oxidation of its corresponding fatty acid, 5-cis-tetradecenoic acid. This process is essential for generating energy, particularly in tissues with high energy demands like the heart and skeletal muscle. mdpi.com

Long-chain fatty acids like 5-cis-tetradecenoic acid must first be activated to their coenzyme A (CoA) esters (e.g., 5-cis-tetradecenoyl-CoA) in the cytoplasm. mdpi.com However, these acyl-CoA molecules cannot directly cross the inner mitochondrial membrane to enter the mitochondrial matrix where beta-oxidation occurs. creative-proteomics.comuva.nl Their transport is mediated by the carnitine shuttle system, a multi-enzyme process. nih.govmhmedical.com

The key steps involving the carnitine shuttle are:

Esterification: On the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT I) catalyzes the transfer of the acyl group from 5-cis-tetradecenoyl-CoA to L-carnitine, forming this compound and releasing free CoA. hmdb.camhmedical.com

Translocation: The newly formed this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). nih.govmhmedical.com

Re-esterification: Within the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II), located on the inner surface of the inner mitochondrial membrane, reverses the process. It transfers the 5-cis-tetradecenoyl group back to a molecule of mitochondrial CoA, reforming 5-cis-tetradecenoyl-CoA. nih.govmhmedical.com Liberated L-carnitine is then shuttled back to the cytoplasm by CACT to be reused. mhmedical.com

This shuttle mechanism ensures that long-chain acyl-CoAs are delivered to the mitochondrial matrix for subsequent metabolic breakdown. hmdb.ca

Once 5-cis-tetradecenoyl-CoA is reformed in the mitochondrial matrix, it enters the beta-oxidation spiral. The initial and often rate-limiting step is the α,β-dehydrogenation of the acyl-CoA ester, catalyzed by a family of acyl-CoA dehydrogenases (ACADs). pnas.orgnih.gov These enzymes are flavoproteins that exhibit specificity for substrates of different chain lengths. utah.edud-nb.info For a C14:1-CoA ester, the relevant enzymes are Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD). mdpi.comnih.gov

VLCAD is bound to the inner mitochondrial membrane and is active on fatty acyl-CoAs with chain lengths from 12 to 24 carbons, showing optimal activity with 16-carbon chains. mdpi.com LCAD, while present in mice, is found at very low levels in most human tissues that depend on fatty acid oxidation. mdpi.com Deficiencies in these enzymes, particularly VLCAD, disrupt the breakdown of long-chain fatty acids. This leads to an accumulation of upstream metabolites, including C14:1-carnitine, which is a key biomarker for VLCAD deficiency. aap.orgfrontiersin.orggmdi.org Studies in mice lacking the LCAD gene have shown extremely high concentrations of C14:1 acylcarnitine, confirming the role of this enzyme in the metabolism of C14 fatty acids. pnas.org

Research comparing the enzymatic efficiency of LCAD and VLCAD with C14:1-CoA isomers provides insight into their substrate specificity.

| Enzyme | Substrate | Vmax (units/mg) | Km (µM) | Vmax/Km (units/mg/µM) |

|---|---|---|---|---|

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Myristoyl-CoA (C14:0-CoA) | 3.3 ± 0.3 | 2.1 ± 0.3 | 1.57 |

| 5-cis-Tetradecenoyl-CoA (5c-C14:1-CoA) | 3.0 ± 0.13 | 2.9 ± 0.3 | 1.03 | |

| 5-trans-Tetradecenoyl-CoA (5t-C14:1-CoA) | 2.9 ± 0.1 | 10.3 ± 1.0 | 0.28 | |

| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Myristoyl-CoA (C14:0-CoA) | 3.5 ± 0.2 | 1.4 ± 0.2 | 2.50 |

| 5-cis-Tetradecenoyl-CoA (5c-C14:1-CoA) | 0.29 ± 0.01 | 1.8 ± 0.2 | 0.16 | |

| 5-trans-Tetradecenoyl-CoA (5t-C14:1-CoA) | 0.27 ± 0.01 | 2.1 ± 0.2 | 0.13 |

Data derived from a study on rat mitochondrial enzymes. nih.govsemanticscholar.org

Biosynthetic Pathways and Metabolic Interconversions of C14:1

The existence of this compound is dependent on the availability of its precursor, 5-cis-tetradecenoic acid (C14:1). This fatty acid can originate from dietary sources or be synthesized endogenously. hmdb.ca

Fatty acid biosynthesis is a fundamental process in most organisms, primarily building fatty acids from acetyl-CoA units. agriculturejournals.cz In animals, this de novo synthesis occurs mainly in the liver and adipose tissue. agriculturejournals.cz The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA. agriculturejournals.cz Through a series of condensation, reduction, and dehydration reactions orchestrated by the fatty acid synthase (FAS) complex, the fatty acid chain is elongated, typically yielding palmitic acid (C16:0) as the primary product. agriculturejournals.cz

Palmitic acid can then be elongated and desaturated to produce a variety of other saturated and unsaturated fatty acids. The introduction of a cis double bond into a saturated fatty acyl-CoA is catalyzed by stearoyl-CoA desaturase (SCD) enzymes. These enzymes can act on substrates like palmitoyl-CoA (C16:0-CoA) and stearoyl-CoA (C18:0-CoA) to create monounsaturated fatty acids. While oleic acid (C18:1) is a common product, the synthesis pathways can also lead to the formation of other unsaturated fatty acids like 5-cis-tetradecenoic acid, which serves as the direct precursor for this compound.

The interconversion between the CoA ester and the carnitine ester of 5-cis-tetradecenoic acid is a reversible process central to its mitochondrial transport.

Formation: The formation of this compound occurs when the fatty acid is activated to 5-cis-tetradecenoyl-CoA, which then reacts with L-carnitine. hmdb.ca This reaction, catalyzed by CPT I on the outer mitochondrial membrane, is a critical regulatory point for fatty acid oxidation. hmdb.camhmedical.com The formation of the acylcarnitine essentially "tags" the fatty acid for transport into the mitochondria. creative-proteomics.com

Hydrolysis: The term hydrolysis in this context refers to the reverse reaction where the ester bond of this compound is broken to release L-carnitine and transfer the acyl group to CoA. This is catalyzed by CPT II inside the mitochondrial matrix, regenerating 5-cis-tetradecenoyl-CoA, which is then committed to beta-oxidation. mhmedical.com In situations where beta-oxidation is impaired, the accumulation of 5-cis-tetradecenoyl-CoA in the matrix can lead to its conversion back to this compound, allowing it to be exported from the mitochondria, a process sometimes referred to as a "leaky" pathway. nih.gov

Influence of Fatty Acid Isomerism on C14:1 Metabolism

The geometry of the double bond (cis vs. trans) in a fatty acid can significantly impact its metabolism. nih.gov The natural configuration for most endogenously synthesized unsaturated fatty acids is cis. Trans isomers are often derived from dietary sources, such as processed vegetable oils. aocs.org

A study investigating the degradation of elaidic acid (a trans-C18:1 fatty acid) revealed important differences in how cis and trans isomers of C14:1-CoA are metabolized. nih.gov Elaidic acid is broken down via beta-oxidation into smaller acyl-CoA intermediates, including 5-trans-tetradecenoyl-CoA. The research demonstrated that this trans isomer is a less favorable substrate for LCAD compared to its cis counterpart, 5-cis-tetradecenoyl-CoA. nih.gov

The kinetic data from this study highlights the metabolic consequences of this isomerism:

Substrate Affinity (Km): The Km value for 5-trans-tetradecenoyl-CoA with LCAD was nearly five times higher than that for 5-cis-tetradecenoyl-CoA (10.3 µM vs. 2.9 µM), indicating a much lower affinity of the enzyme for the trans isomer. nih.govsemanticscholar.org

Metabolite Accumulation: This inefficiency in dehydrogenating the trans isomer leads to its accumulation within the mitochondrial matrix. This buildup facilitates its hydrolysis and subsequent conversion to 5-trans-tetradecenoylcarnitine, which can then exit the mitochondria. nih.gov

In contrast, both the cis and trans isomers of C14:1-CoA were found to be poor substrates for VLCAD when compared to the saturated equivalent, myristoyl-CoA (C14:0-CoA). nih.gov These findings underscore that the stereochemistry of the fatty acid double bond is a critical determinant of its metabolic processing by mitochondrial enzymes. The differential handling of cis and trans isomers can influence the efficiency of fatty acid oxidation and lead to the accumulation of specific intermediates. nih.govnih.gov

Pathophysiological Implications of 5 Cis Tetradecenoyl Carnitine Aberrations

C14:1 Accumulation and Mitochondrial Bioenergetic Dysfunction

5-cis-Tetradecenoyl Carnitine (C14:1) is a long-chain acylcarnitine (LCAC) that plays a crucial role in transporting fatty acids into the mitochondria for energy production via β-oxidation. creative-proteomics.comnih.gov When metabolic pathways are disrupted, the accumulation of C14:1 and other LCACs can become toxic to the mitochondria, leading to severe bioenergetic dysfunction. mdpi.comresearchgate.net This mitochondrial toxicity is a key factor in the pathology of diseases associated with elevated C14:1 levels.

The accumulation of LCACs, including C14:1, is known to interfere with the intricate process of oxidative phosphorylation. nih.gov This process is the primary mechanism for ATP production in the cell and relies on the proper functioning of the electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane. nih.govencyclopedia.pub Acylcarnitines are formed when acyl-CoA and carnitine are conjugated by carnitine-palmitoyl transferase I (CPT I). nih.gov They are then transported into the mitochondrial matrix, where CPT II converts them back to acyl-CoA for β-oxidation. encyclopedia.pubnih.gov This process generates electron donors (NADH and FADH2) that fuel the ETC, ultimately powering oxidative phosphorylation. nih.gov Elevated levels of LCACs can disrupt this delicate sequence, impairing the transfer of electrons along the ETC and compromising the efficiency of ATP synthesis. nih.govnih.gov

The disruption of the electron transport chain by excess C14:1 directly impacts mitochondrial respiration and the cell's capacity to produce adenosine (B11128) triphosphate (ATP). nih.govencyclopedia.pub Cardiac mitochondrial fatty acid oxidation is a vital pathway for maintaining energy homeostasis and is a major source of ATP. nih.gov It is well-established that LCACs can suppress mitochondrial function, leading to an inhibition of the Krebs cycle (TCA cycle) and culminating in the depletion of ATP. nih.gov This energy deficit can have catastrophic consequences, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver. metabolon.comnih.gov The inability to efficiently convert long-chain fatty acids into energy is a central feature of the resulting metabolic crises. frontiersin.org

Accumulated LCACs, such as C14:1, can disrupt the regulation of calcium ions (Ca2+) within the mitochondria. nih.gov Research on C2C12 myotubes has shown that long-chain acylcarnitines can rapidly increase intracellular calcium concentrations. nih.gov This disruption of calcium homeostasis is a critical mechanism of LCAC-induced toxicity. nih.govnih.gov Calcium overload within the mitochondria can trigger a cascade of detrimental events, including the opening of the mitochondrial permeability transition pore, swelling of the mitochondrial matrix, and the release of pro-apoptotic factors, further impairing mitochondrial function and potentially leading to cell death. plos.org

C14:1 in Inborn Errors of Fatty Acid Oxidation

The measurement of C14:1 levels in blood is a critical tool in newborn screening programs for the detection of certain inborn errors of fatty acid oxidation (FAO). nih.govnih.gov Its elevation serves as a key biomarker, pointing towards a specific enzymatic block in the β-oxidation pathway.

Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency is a genetic disorder that prevents the body from properly breaking down long-chain fatty acids for energy. metabolon.com The primary analyte used in newborn screening to detect VLCAD deficiency is an elevation of C14:1 in dried blood spots. metabolon.comnih.gov VLCAD is the enzyme responsible for the initial step in the mitochondrial β-oxidation of fatty acids with carbon chain lengths of 14 to 20. frontiersin.orgaap.org In individuals with VLCAD deficiency, the impaired enzyme activity leads to a bottleneck in this pathway, causing the accumulation of C14:1 and other long-chain acylcarnitines. nih.govaap.org

The clinical presentation of VLCAD deficiency is varied, ranging from a severe neonatal form with cardiomyopathy and liver dysfunction to a later-onset form characterized by muscle weakness and rhabdomyolysis. nih.gov While elevated C14:1 is a primary marker, its levels can also rise during periods of prolonged fasting in healthy individuals. nih.gov To improve diagnostic accuracy and reduce false-positive results, ratios of C14:1 to other acylcarnitines, such as C14:1/C12:1 or C14:1/C2, are often used. metabolon.comfrontiersin.orgnih.gov

| Condition | C14:1 Level (μmol/L) | Significance |

|---|---|---|

| Normal Neonate | <0.25 | Represents normal VLCAD enzyme function. aap.org |

| Mild Elevation (Further testing needed) | ≤1.0 | Does not clearly discriminate between affected patients, carriers, and healthy individuals. aap.org |

| Significant Elevation (Suggestive of VLCADD) | >1.0 | Strongly indicates VLCAD deficiency, warranting confirmatory testing. aap.org |

Mitochondrial Trifunctional Protein (MTP) deficiency is another severe inborn error of long-chain fatty acid oxidation. nih.gov The MTP complex contains three enzymes that catalyze the final steps of long-chain fatty acid β-oxidation. A deficiency in this complex leads to an accumulation of long-chain acyl-CoAs and their corresponding acylcarnitine esters. nih.gov

Contextual Role in Other Inherited Metabolic Disorders

Elevated levels of this compound (C14:1) are a key biomarker in newborn screening for certain inherited metabolic disorders (IMDs), particularly those affecting fatty acid oxidation. Its accumulation is a hallmark of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, an autosomal recessive disorder that impairs the mitochondrial beta-oxidation of long-chain fatty acids. mcdb.canih.gov In VLCAD deficiency, the blocked metabolic pathway leads to a buildup of C14:1 and other long-chain acylcarnitines, which can be detected in blood spots. researchgate.net This accumulation is associated with clinical symptoms such as hypoketotic hypoglycemia, liver dysfunction, and cardiomyopathy, often triggered by catabolic stress like fasting or illness. nih.govmdpi.com

Beyond VLCAD deficiency, aberrations in C14:1 levels can also be observed in other IMDs. For instance, defects in the mitochondrial trifunctional protein, which catalyzes the final steps of long-chain fatty acid oxidation, can also lead to an increase in C14:1. Similarly, disorders of the carnitine cycle, such as Carnitine-Acylcarnitine Translocase (CACT) deficiency or Carnitine Palmitoyltransferase II (CPT II) deficiency, disrupt the transport of long-chain fatty acids into the mitochondria, causing an accumulation of precursors like C14:1-CoA, which is then transesterified to C14:1 carnitine. mdpi.com

C14:1 in the Pathogenesis of Acquired Metabolic Dysfunctions

Associations with Insulin (B600854) Resistance and Type 2 Diabetes Pathophysiology

Aberrations in this compound levels are increasingly linked to the pathophysiology of insulin resistance and type 2 diabetes (T2D). The core issue lies in a mismatch between fatty acid uptake by cells, particularly in muscle and liver, and the capacity of mitochondria to completely oxidize them for energy. diabetesjournals.org In states of insulin resistance, there is an oversupply of fatty acids to mitochondria, which can overwhelm the tricarboxylic acid (TCA) cycle. diabetesjournals.org

This metabolic overload leads to incomplete fatty acid oxidation and the accumulation of intermediary metabolites, including long-chain acylcarnitines like C14:1. diabetesjournals.org Research has shown that elevated plasma levels of C14:1 are associated with insulin resistance. More specifically, in obese, insulin-resistant individuals, the normal post-meal decrease in plasma long-chain acylcarnitines is blunted. The magnitude of this decrease, particularly for C14:1, C14, and C12:1 carnitines, correlates directly with insulin sensitivity, indicating that insulin-sensitive individuals are more efficient at metabolizing these fatty acids. diabetesjournals.org

The accumulation of long-chain acyl-CoAs, for which C14:1 carnitine is a marker, is thought to contribute to lipotoxicity, a process where lipid intermediates interfere with insulin signaling pathways. nih.govresearchgate.net This disruption can impair glucose uptake and utilization, a central feature of T2D. nih.gov Thus, elevated C14:1 serves as a biomarker reflecting a state of metabolic inflexibility, where cells are unable to efficiently switch between fat and glucose oxidation in response to insulin. diabetesjournals.orgnih.gov

| Research Finding | Pathophysiological Implication |

| Elevated C14:1 in Insulin Resistance | Indicates a mismatch between fatty acid supply and mitochondrial oxidation capacity. diabetesjournals.org |

| Blunted Postprandial Decline of C14:1 | Correlates with lower insulin sensitivity and impaired fatty acid metabolism. diabetesjournals.org |

| Accumulation of Long-Chain Acylcarnitines | Reflects incomplete fatty acid oxidation that may contribute to lipotoxicity and disrupt insulin signaling. nih.gov |

Involvement in Nonalcoholic Fatty Liver Disease (NAFLD) Mechanisms

The pathogenesis of Nonalcoholic Fatty Liver Disease (NAFLD) is characterized by the excessive accumulation of triglycerides in the liver (steatosis), which can progress to inflammation and fibrosis. nih.govresearchgate.net this compound is implicated in this process through its role in hepatic fatty acid metabolism. Carnitine is essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation. nih.govnih.gov

In the context of NAFLD, elevated levels of C14:1 carnitine have been observed, suggesting a state of mitochondrial dysfunction and incomplete fatty acid oxidation within the liver. When the influx of fatty acids to the liver exceeds its oxidative capacity, these fatty acids are instead directed towards triglyceride synthesis, leading to fat accumulation. researchgate.net The buildup of acylcarnitine intermediates like C14:1 is a sign that the mitochondrial machinery is overwhelmed. nih.gov

This mitochondrial overload and the accumulation of lipid metabolites can lead to increased oxidative stress and the production of reactive oxygen species (ROS), contributing to cellular damage and inflammation (steatohepatitis). nih.govmdpi.com Furthermore, the accumulation of long-chain acyl-CoAs can worsen insulin resistance, a key driver of NAFLD, by impairing hepatic insulin signaling. nih.gov This creates a vicious cycle where insulin resistance promotes fat accumulation, and the resulting lipotoxicity and mitochondrial stress further exacerbate insulin resistance. researchgate.net Therefore, C14:1 carnitine serves as a marker of this underlying metabolic dysregulation in the liver that drives the progression of NAFLD. researchgate.net

Role in Cardiovascular Metabolism and Associated Conditions

The heart relies heavily on fatty acid oxidation for its substantial energy requirements. frontiersin.orgresearchgate.net Consequently, disruptions in this metabolic pathway, reflected by altered levels of acylcarnitines like this compound, are closely associated with cardiovascular disease (CVD). frontiersin.org

Studies have identified that circulating levels of medium- and long-chain acylcarnitines, including C14:1, are significantly elevated in patients with coronary artery disease (CAD). frontiersin.org This accumulation is believed to result from inefficient beta-oxidation, which can be caused by conditions like ischemia (reduced oxygen availability). frontiersin.org During ischemia, the activity of enzymes in the carnitine shuttle is altered, leading to a buildup of these acylcarnitine species. frontiersin.org

The accumulation of C14:1 and other long-chain acylcarnitines in cardiac tissue is not benign; it can disrupt cell membrane function, impair energy metabolism, and contribute to cellular stress, inflammation, and cardiac arrhythmias. frontiersin.org Furthermore, elevated acylcarnitine levels are associated with an increased risk of future cardiovascular events, including myocardial infarction and cardiovascular death. frontiersin.org The link between these metabolites and CVD is often intertwined with insulin resistance, as the metabolic inflexibility seen in diabetes also affects cardiac muscle, increasing the risk of cardiovascular complications. frontiersin.org

| Finding | Association with Cardiovascular Conditions |

| Elevated Circulating C14:1 | Found in patients with Coronary Artery Disease (CAD). frontiersin.org |

| Increased Acylcarnitine Levels | Associated with a higher risk of myocardial infarction and cardiovascular death. frontiersin.org |

| Accumulation in Cardiac Tissue | Can lead to impaired energy metabolism, cellular stress, and arrhythmias. frontiersin.org |

5 Cis Tetradecenoyl Carnitine As a Research Biomarker

Quantitative Profiling in Metabolomics for Biomarker Discovery

Quantitative metabolomics, which involves the measurement of a wide array of small molecules, has become a important tool for identifying new biomarkers. royalsocietypublishing.org In this context, the profiling of acylcarnitines, including 5-cis-Tetradecenoyl Carnitine, is crucial for understanding metabolic dysregulation in various diseases. bevital.no

Metabolomic studies utilize advanced analytical techniques like mass spectrometry to quantify numerous metabolites simultaneously. royalsocietypublishing.org This approach has enabled researchers to identify panels of biomarkers, rather than relying on a single marker, to improve diagnostic accuracy. wiley.com For instance, in prostate cancer research, a "biomarker panel" including this compound was identified through such methods. wiley.com

The quantitative analysis of acylcarnitines has proven valuable in various research areas, from inborn errors of metabolism to complex conditions like cardiovascular disease. bevital.nofrontiersin.org The ability to measure precise concentrations of metabolites like this compound allows for the detection of subtle changes that may be indicative of disease onset or progression. semanticscholar.org

Utility in Diagnostic Research for Metabolic Disorders

The measurement of this compound and other acylcarnitines is a cornerstone in the diagnostic investigation of inherited metabolic disorders, particularly those affecting fatty acid oxidation.

Newborn screening programs widely use tandem mass spectrometry to analyze acylcarnitine profiles in dried blood spots. idph.state.il.usmedrxiv.org This allows for the early detection of various fatty acid oxidation disorders (FAODs), a group of inherited conditions that impair the body's ability to convert fat into energy. idph.state.il.us

Elevated levels of specific acylcarnitines can point towards a particular enzyme deficiency. frontiersin.org For example, an increase in C14:1 acylcarnitine (which includes this compound) is a primary marker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. frontiersin.orghealth.state.mn.us Early detection through newborn screening is critical, as prompt treatment can prevent severe health problems, including developmental delays and even death. health.state.mn.us

It is important to note that a positive screening result requires further confirmatory testing, as false positives can occur. idph.state.il.us

Elevated levels of C14:1 acylcarnitine, specifically this compound, are a key diagnostic indicator for VLCAD deficiency. hmdb.cahealth.state.mn.us In individuals with this disorder, the enzyme responsible for breaking down very-long-chain fatty acids is deficient, leading to an accumulation of C14:1 and other long-chain acylcarnitines. hmdb.caaap.org

However, the interpretation of C14:1 levels can be complex. For instance, elevated C14:1 can also be a physiological response to fasting. nih.gov To differentiate between a true metabolic disorder and a normal physiological state, researchers often use ratios of different acylcarnitines, such as the C14:1/C12:1 ratio. nih.govmdpi.com In patients with VLCAD deficiency, this ratio is typically significantly higher than in individuals who are simply fasting. nih.gov

The following table summarizes the use of C14:1 as a diagnostic indicator:

| Condition | Typical C14:1 Level | Additional Diagnostic Considerations |

| VLCAD Deficiency | Significantly Elevated hmdb.cahealth.state.mn.us | High C14:1/C12:1 ratio, confirmatory enzyme and genetic testing nih.govmdpi.com |

| Fasting State | Moderately Elevated nih.gov | Normal C14:1/C12:1 ratio, levels normalize after feeding nih.govnih.gov |

Prognostic and Monitoring Potential in Disease Models

Beyond inherited metabolic disorders, research is exploring the role of this compound as a prognostic and monitoring biomarker in various other diseases.

A growing body of evidence suggests a link between altered acylcarnitine metabolism and cardiovascular diseases. mdpi.com Elevated levels of medium and long-chain acylcarnitines, including C14:1, have been observed in patients with coronary artery disease (CAD) and heart failure. frontiersin.orgfrontiersin.orgnih.gov

In a study on patients with type 2 diabetes, elevated plasma levels of a factor including tetradecenoylcarnitine were associated with an increased risk of cardiovascular disease. frontiersin.org Another study found that circulating levels of C14:1 were elevated in patients with CAD. frontiersin.org

Research into heart failure has also revealed significant increases in several acylcarnitines, including this compound, in patients compared to control individuals. nih.gov These findings suggest that disruptions in fatty acid metabolism play a role in the pathophysiology of heart failure. nih.gov

The table below shows findings from a study on serum carnitines in heart failure patients:

| Acylcarnitine | Control (nmol/L) | Heart Failure (nmol/L) |

| This compound (C14:1) | 41.5 ± 30.1 | 98.5 ± 105.8 |

| Myristoyl-L-carnitine (C14) | 1.75 ± 4.33 | 11.88 ± 15.38 |

| Palmitoyl-L-carnitine (C16) | 95.8 ± 24.1 | 146.2 ± 55.62 |

| Data adapted from a 2023 study on heart failure. nih.gov |

The potential role of this compound as a biomarker extends to other systemic conditions.

In the context of prostate cancer , some studies have found that levels of certain carnitines, including this compound, were significantly lower in the serum of patients with prostate cancer compared to individuals with benign prostatic hyperplasia (BPH). wiley.comresearchgate.net This has led to the investigation of a panel of carnitine molecules as potential diagnostic biomarkers for prostate cancer. wiley.com

In dietary stress models , acylcarnitine profiles are analyzed to understand the metabolic response to different dietary conditions. For example, studies have shown that long-chain acylcarnitines can activate cellular stress pathways in skeletal muscle models. nih.gov Specifically, C14 carnitine and other long-chain acylcarnitines were found to induce the production of inflammatory markers. nih.gov This research helps to elucidate the molecular mechanisms by which dietary factors can influence cellular function and contribute to disease.

Role in Assessing Metabolic Responses to Interventions in Research Settings

This compound, a long-chain acylcarnitine, serves as a valuable research biomarker for evaluating how metabolic systems respond to various interventions, such as dietary changes and exercise. hmdb.caresearchgate.net Acylcarnitines are crucial for transporting fatty acids into the mitochondria for beta-oxidation, the process of breaking down fatty acids to produce energy. hmdb.cacreative-proteomics.com Consequently, fluctuations in the levels of this compound and other acylcarnitines can provide detailed insights into the shifts in fatty acid and energy metabolism prompted by specific interventions. researchgate.netnih.gov

Metabolomics, the large-scale study of small molecules or metabolites, is increasingly used in nutrition and clinical research to understand the effects of interventions on metabolic regulation. researchgate.net Within this field, acylcarnitine profiling, including the measurement of this compound, helps researchers track changes in fatty acid oxidation. creative-proteomics.comnih.gov

Dietary Interventions

Research studies have demonstrated that dietary manipulations can significantly alter the plasma profile of acylcarnitines.

A notable study investigated the effects of a 12-week low-calorie diet (LCD) on overweight individuals. The research team used metabolomics to analyze plasma samples before and after the intervention. The results showed that the LCD intervention led to mild weight loss and a significant increase in the plasma levels of several medium- and long-chain acylcarnitines, including this compound. researchgate.net This increase was associated with a reduction in visceral fat area and an increase in serum free fatty acids, suggesting an enhancement in fatty acid mobilization and oxidation in response to caloric restriction. researchgate.net

The table below summarizes the findings related to acylcarnitine changes in response to the low-calorie diet intervention. researchgate.net

| Acylcarnitine | Group | Change from Baseline (Mean) | P-Value |

| cis-5-Tetradecenoylcarnitine | LCD | Increased | < 0.05 |

| Hexanoylcarnitine | LCD | Increased | < 0.05 |

| L-Octanoylcarnitine | LCD | Increased | < 0.05 |

| 9-Decenoylcarnitine | LCD | Increased | < 0.05 |

| trans-2-Dodecenoylcanitine | LCD | Increased | < 0.05 |

| Dodecanoylcarnitine | LCD | Increased | < 0.05 |

| 3,5-Tetradecadiencarnitine | LCD | Increased | < 0.05 |

| 9,12-Hexadecadienoylcarnitine | LCD | Increased | < 0.05 |

| 9-Hexadecenoylcarnitine | LCD | Increased | < 0.05 |

This table is based on findings from a study on the effects of a 12-week low-calorie diet. The "Change from Baseline" indicates a significant increase in the Low-Calorie Diet (LCD) group after the intervention. researchgate.net

Another study involving caloric restriction (CR) in healthy, non-obese individuals also highlighted the utility of acylcarnitine measurements. This trial observed that a CR intervention significantly altered the metabolic response to a mixed meal. duke.edu Specifically, it increased the difference between fasting and post-meal concentrations of circulating acylcarnitines. duke.edu While this study grouped acylcarnitines for analysis, it underscores the principle that dietary interventions modify acylcarnitine dynamics, which can be tracked to assess metabolic adaptation. duke.edu

Exercise Interventions

Exercise is another powerful metabolic intervention that influences acylcarnitine profiles. Research indicates that exercise training can alter systemic acylcarnitine concentrations, suggesting an enhanced capacity for mitochondrial oxidation. nih.gov

A pilot study examined the effects of six weeks of high-intensity interval training (HIIT) in patients with knee osteoarthritis. While this specific study noted a general reduction in post-training acylcarnitine concentrations, it highlights the sensitivity of these biomarkers to exercise-induced adaptations. nih.gov The measurement of various acylcarnitines, including tetradecenoyl carnitine (C14:1), allows for a detailed assessment of how exercise impacts substrate metabolism. nih.gov In conditions like insulin (B600854) resistance, elevated plasma acylcarnitines can signify dysfunctional fatty acid oxidation; therefore, a decrease with training may point towards improved mitochondrial function. nih.gov

The use of stable isotopes of carnitine, such as 5-cis-Tetradecenoyl-d3 Carnitine, is also a valuable tool in metabolic research, enabling precise and safe tracking of carnitine metabolism in studies related to exercise physiology. clearsynth.com

Advanced Analytical Methodologies for 5 Cis Tetradecenoyl Carnitine Research

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry stands as the cornerstone for the analysis of 5-cis-Tetradecenoyl Carnitine, offering unparalleled sensitivity and specificity. Various platforms are employed to profile and quantify this and other related acylcarnitines in complex biological samples.

Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profiling

Tandem mass spectrometry (MS/MS), often coupled with electrospray ionization (ESI), is a foundational technique for acylcarnitine profiling. metbio.net This method has been instrumental in the expansion of newborn screening programs for inborn errors of metabolism. nih.gov The general principle involves a first stage of mass selection (MS1) to isolate parent ions of acylcarnitines, followed by collision-induced dissociation (CID) to generate specific fragment ions, which are then analyzed in the second stage (MS2). metbio.netnih.gov For acylcarnitines, a common approach is to scan for precursor ions that produce a characteristic fragment ion at m/z 85, corresponding to the carnitine moiety. creative-proteomics.com

While highly effective for screening, traditional MS/MS "profiling" is often considered a qualitative or semi-quantitative method for detecting significant elevations of specific acylcarnitines. nih.gov For more precise quantification and to resolve isomeric compounds, which are common among acylcarnitines, MS/MS is increasingly coupled with upfront chromatographic separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC). nih.govnih.gov This UHPLC-MS/MS approach allows for the separation of isomers, such as different positional isomers of tetradecenoyl carnitine (C14:1), providing more accurate and reliable quantitative data essential for both clinical diagnostics and research. nih.govuva.nl

Table 1: Key Aspects of Tandem Mass Spectrometry for Acylcarnitine Profiling

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Ionization Method | Electrospray Ionization (ESI) is commonly used, as carnitines are pre-charged zwitterions, making them amenable to this technique. nih.gov | Efficiently ionizes this compound for mass analysis. |

| Scan Mode | Precursor ion (Parent ion) scanning is a typical mode used for acylcarnitine analysis, targeting compounds that fragment to a common m/z value. metbio.netcreative-proteomics.com | Detects all compounds, including this compound, that yield the characteristic carnitine fragment (m/z 85). |

| Separation | Can be performed by direct infusion (Flow Injection Analysis) for high-throughput screening or coupled with liquid chromatography (LC/UPLC) for enhanced specificity. nih.gov | LC-MS/MS is crucial for separating this compound from its other C14:1 isomers (e.g., cis-9, trans-2). uva.nl |

| Application | Widely used in newborn screening for metabolic disorders and in broader metabolomics research. nih.govsemanticscholar.org | Elevated levels of C14:1 acylcarnitines can be indicative of disorders like very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. |

Gas Chromatography-Mass Spectrometry (GC/MS) for Related Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a robust and highly standardized metabolomics platform ideal for the analysis of small, volatile, and thermally stable molecules. nih.gov While acylcarnitines themselves are non-volatile and better suited for LC-MS, GC-MS is invaluable for analyzing related metabolites that are part of the broader metabolic pathways involving this compound. This includes precursor fatty acids, organic acids, and other intermediates of primary metabolism. nih.gov

A critical step in GC-MS analysis is chemical derivatization, which is required to make non-volatile metabolites like amino acids, organic acids, and sugars volatile enough for gas chromatography. nih.gov A common method is trimethylsilylation, which replaces acidic protons with a trimethylsilyl (B98337) (TMS) group. nih.gov GC-MS provides excellent chromatographic resolution and generates electron ionization (EI) mass spectra that are highly reproducible and can be matched against extensive spectral libraries for confident compound identification. researchgate.net This makes GC-MS a complementary technique to LC-MS, providing a more comprehensive view of the metabolic state.

Table 2: Comparison of GC-MS and LC-MS for Metabolomics Research

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Analytes | Volatile or semi-volatile small molecules (<650 Da). nih.gov | Wide range of molecules, including non-volatile and thermally labile compounds like acylcarnitines. |

| Derivatization | Often required to increase volatility and thermal stability. nih.gov | Generally not required, simplifying sample preparation. |

| Separation | Based on boiling point and polarity on a capillary column. | Based on partitioning between a liquid mobile phase and a solid stationary phase. |

| Ionization | Typically Electron Ionization (EI), producing fragment-rich, reproducible spectra. | Typically Electrospray Ionization (ESI) or APCI, producing intact molecular ions. |

| Compound ID | High confidence through matching with extensive, standardized spectral libraries (e.g., NIST, Fiehn). | Relies on accurate mass, fragmentation patterns (MS/MS), and retention time matching with standards. |

Development of Novel Mass Spectrometry Platforms (e.g., SACI/ESI-MS)

Research into new mass spectrometry platforms aims to enhance sensitivity and reduce analytical challenges like the matrix effect. One such innovation is the combination of Surface-Activated Chemical Ionization (SACI) with an Electrospray Ionization (ESI) source. nih.govwiley.com This dual-source approach has been shown to improve quantification and detect low-abundance biomarkers that might be missed by standard ESI-MS. wiley.com

A notable application of this technology is the development of the SANIST platform, a system for data acquisition and bioinformatic analysis. researchgate.net In a study on prostate cancer biomarkers, SACI/ESI-MS coupled with the SANIST platform identified a panel of three carnitine molecules, including this compound, that were significantly decreased in the serum of cancer patients compared to controls. nih.govresearchgate.net The SANIST system uses a Bayesian statistical model to evaluate the biomarker "fingerprint" and classify samples with high sensitivity and specificity. nih.govwiley.com In this research, the [M+H]+ ion for this compound was monitored at an m/z of 370.295. nih.govresearchgate.net

Table 3: Findings of the SANIST Platform for Carnitine Biomarkers

| Biomarker | Monitored Ion ([M+H]+) | Observation in Prostate Cancer Serum | Reference |

|---|---|---|---|

| Decanoyl-L-Carnitine | 316.256 m/z | Significantly decreased | nih.govresearchgate.net |

| Octanoyl-L-Carnitine | 288.217 m/z | Significantly decreased | nih.govresearchgate.net |

| This compound | 370.295 m/z | Significantly decreased | nih.govresearchgate.net |

Chemical Synthesis and Derivatization for Research Standards

The unambiguous identification and accurate quantification of metabolites in complex biological matrices are critically dependent on the availability of high-purity reference standards.

Synthesis of this compound and Isomers for Reference

The existence of numerous isomers of C14:1 acylcarnitine necessitates the synthesis of specific isomers to serve as analytical standards. uva.nl These standards are essential for confirming the identity of peaks observed in chromatographic separations and for building accurate calibration curves for quantification. Research has demonstrated the ability to discriminate between various C14:1 acylcarnitine isomers, such as cis-9, cis-5, cis-3, trans-3, and trans-2, using UPLC-tandem mass spectrometry, but this is only possible with previously prepared isomer standards. uva.nl

For example, studies on fatty acid oxidation disorders have identified the accumulation of specific isomers. The accumulation of cis-5-C14:1 acylcarnitine was identified as a primary marker in long-chain acyl-CoA dehydrogenase (LCAD) deficiency. uva.nl The chemical and enzymatic synthesis of these individual isomers allows researchers to definitively identify the specific metabolic products that accumulate in disease states, providing crucial insights into enzyme function and pathology. uva.nl

Table 4: Known Isomers of Tetradecenoyl (C14:1) Acylcarnitine

| Isomer | Significance/Context |

|---|---|

| cis-5-C14:1 | Primary accumulating acylcarnitine in LCAD deficiency. uva.nl |

| cis-9-C14:1 (Myristoleoylcarnitine) | A common, naturally occurring C14:1 isomer. |

| trans-2-C14:1 | An intermediate in the beta-oxidation of unsaturated fatty acids. |

| cis-3-C14:1 | A potential beta-oxidation intermediate. uva.nl |

| trans-3-C14:1 | A potential beta-oxidation intermediate. uva.nl |

Utilization of Stable Isotope-Labeled C14:1 for Metabolic Tracing

Stable isotope tracing is a powerful technique for studying the dynamics of metabolic pathways in vivo. nih.govnih.gov This method involves introducing molecules labeled with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system and tracking their incorporation into downstream metabolites over time. frontiersin.org For carnitine metabolism, this approach can reveal rates of transport, synthesis, and turnover.

In practice, a stable isotope-labeled version of a precursor, such as deuterium-labeled carnitine (d3-carnitine), can be administered, and its conversion to various acylcarnitines can be monitored by mass spectrometry. nih.govnih.gov For instance, studies have used d3-carnitine to trace carnitine uptake into muscle cells and its subsequent conversion to d3-acetylcarnitine during muscle contraction. nih.gov This same principle can be applied using a stable isotope-labeled C14:1 fatty acid or C14:1-carnitine to trace the specific pathways involving this compound. These labeled compounds also serve as ideal internal standards for quantitative mass spectrometry, as they have nearly identical chemical and physical properties to the unlabeled analyte but are distinguishable by their mass. creative-proteomics.comscienceopen.com

Table 5: Applications of Stable Isotope Labeling in Carnitine Research

| Application | Description | Example |

|---|---|---|

| Metabolic Flux Analysis | Measures the rate of turnover of metabolites through a pathway. frontiersin.org | Administering ¹³C-labeled fatty acids to track their conversion into ¹³C-labeled C14:1-carnitine. |

| Transport/Uptake Studies | Tracks the movement of a molecule into cells or tissues. nih.govnih.gov | Using deuterium-labeled carnitine (d3-carnitine) to monitor its transport into skeletal muscle. nih.gov |

| Quantitative Analysis | Used as an internal standard to correct for sample loss and matrix effects during analysis. creative-proteomics.comscienceopen.com | Adding a known amount of labeled this compound to a sample for accurate quantification of the endogenous compound. |

| MS Imaging | Combined with techniques like MALDI-MS imaging to visualize the spatial distribution of labeled molecules in tissues. nih.govnih.gov | Mapping the distribution of d3-carnitine and its derivatives within muscle tissue sections. nih.gov |

Experimental Models and Methodologies in 5 Cis Tetradecenoyl Carnitine Research

Ex Vivo Organ and Tissue Preparations (e.g., Isolated Mitochondria, Permeabilized Myocardial Cells)

Ex vivo preparations, such as isolated mitochondria and myocardial tissues, provide a platform to study metabolic processes in a more integrated system than cell cultures, yet without the systemic complexities of a live animal. These models have been instrumental in understanding the processing of fatty acids within the mitochondrial matrix, where β-oxidation occurs.

Studies using mitochondria isolated from rat liver and heart have been particularly revealing. nih.govebi.ac.uk When these isolated mitochondria were incubated with elaidoyl-CoA, the trans-isomer of oleoyl-CoA, a major metabolite identified as 5-trans-tetradecenoyl-CoA accumulated in the matrix. nih.gov This accumulation occurs because 5-trans-tetradecenoyl-CoA is a poorer substrate for long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis isomer, 5-cis-tetradecenoyl-CoA. nih.govebi.ac.uk The buildup of this intermediate facilitates its conversion to 5-trans-tetradecenoylcarnitine, allowing a partially degraded fatty acid to be exported from the mitochondria. nih.gov In contrast, little to no corresponding metabolites were detected when oleoyl-CoA (containing a cis double bond) was used as the substrate. nih.govebi.ac.uk

In the context of cardiac muscle, ex vivo analyses of myocardial tissue from desmin knock-out mice, a model for cardiomyopathy, showed impaired mitochondrial function. nih.gov While these particular studies did not report C14:1 levels, they employed techniques like measuring mitochondrial respiration rates with substrates such as octanoyl-carnitine, demonstrating the utility of such preparations for assessing specific metabolic pathways in heart tissue. nih.gov

Table 2: Ex Vivo Mitochondrial Studies on Tetradecenoyl-CoA Metabolism

| Tissue Source | Substrate | Key Metabolite Detected/Finding | Reference |

|---|---|---|---|

| Rat Liver Mitochondria | Elaidoyl-CoA | Accumulation of 5-trans-tetradecenoyl-CoA; detection of tetradecenoylcarnitine. | nih.gov |

| Rat Heart Mitochondria | Elaidoyl-CoA | Effective degradation, but with accumulation of 5-trans-tetradecenoyl-CoA. | nih.govebi.ac.uk |

| Rat Liver/Heart Mitochondria | Oleoyl-CoA | Little to no accumulation of corresponding tetradecenoyl intermediates. | nih.govebi.ac.uk |

Animal Models for Investigating C14:1 Metabolism and Disease Pathophysiology (e.g., Rodent Models of Dietary Stress or Metabolic Dysfunction)

Animal models, especially genetically engineered rodents, are indispensable for studying the systemic pathophysiology of metabolic disorders and the role of C14:1 carnitine in vivo. These models allow for the investigation of metabolic responses to stressors like fasting and dietary changes.

The long-chain acyl-CoA dehydrogenase knockout (LCAD KO or Acadl−/−) mouse is a prominent model for human long-chain FAO disorders. nih.govbiorxiv.org This model is particularly relevant as it mirrors the human VLCAD deficiency profile, with a significant accumulation of C14:1-carnitine. nih.gov Studies have shown that these mice exhibit fasting-induced hypoketotic hypoglycemia and that plasma levels of C14:1-carnitine peak early after food withdrawal, demonstrating a direct link between dietary stress and the accumulation of this metabolite. biorxiv.orgresearchgate.net Research on the impact of dietary restriction (70% of normal intake) in LCAD KO mice also tracked plasma C14:1-carnitine as a key biomarker, finding its concentration remained elevated. researchgate.net

Early research also identified 5-cis-tetradecenoyl carnitine in the lymph fluid of rats subjected to dietary stress, indicating its role in the body's response to nutritional challenges. lookchem.com Furthermore, mouse models of type 1 diabetes have been used in metabolomic studies to track metabolic alterations, including changes in acylcarnitine profiles, during disease progression. whiterose.ac.uk

Table 3: Animal Models in C14:1 Carnitine Research

| Animal Model | Experimental Condition | Key Finding Related to C14:1 Carnitine | Reference |

|---|---|---|---|

| LCAD KO (Acadl-/-) Mouse | Fasting / Food withdrawal | Recapitulates symptoms of human long-chain FAO disorders; shows a peak in C14:1-carnitine accumulation. | nih.govbiorxiv.org |

| LCAD KO (Acadl-/-) Mouse | Dietary Restriction | Elevated plasma C14:1-carnitine concentrations were monitored as a key disease marker. | researchgate.net |

| Rat | Dietary Stress | This compound was identified as a metabolite in the lymph fluid. | lookchem.com |

| Desmin Knock-out Mouse | Baseline (Cardiomyopathy model) | Analysis of acylcarnitines, including Tetradecenoyl-carnitine (C14:1), showed no significant difference compared to wild-type. | nih.gov |

Q & A

Basic Research Questions

Q. What is the biochemical role of 5-cis-Tetradecenoyl Carnitine in fatty acid metabolism, and how is it quantified in targeted metabolomics studies?

- Answer : this compound (C14:1) is an acylcarnitine involved in mitochondrial fatty acid oxidation (FAO), facilitating the transport of activated fatty acids into mitochondria. Its quantitation in metabolomics relies on triple quadrupole tandem mass spectrometry (MS/MS) coupled with stable isotope dilution (SID) for precision. This method enables absolute quantification by using isotope-labeled internal standards, minimizing matrix effects . Targeted metabolomics workflows typically exclude metabolites below the limit of detection (LOD, e.g., 50 nM) or with high variability to ensure data reliability .

Q. How do researchers distinguish this compound from other acylcarnitines in complex biological matrices?

- Answer : Chromatographic separation (e.g., liquid chromatography) paired with MS/MS allows differentiation based on mass-to-charge (m/z) ratios and fragmentation patterns . For isomers like cis/trans configurations, advanced techniques such as ion mobility spectrometry or derivatization protocols may resolve structural ambiguities. Studies often cross-validate results with synthetic standards or genetic models (e.g., knockouts) to confirm identity .

Q. What are the primary challenges in establishing reference ranges for this compound in human plasma?

- Answer : Key challenges include:

- Pre-analytical variability : Sample collection methods (e.g., dried blood spots vs. liquid plasma) affect stability .

- Population heterogeneity : Age, diet, and genetic factors (e.g., SLC22A5 mutations) influence baseline levels .

- Instrument calibration : Harmonizing MS/MS protocols across labs to reduce inter-study discrepancies .

Advanced Research Questions

Q. How can whole-genome sequencing (WGS) identify rare genetic variants affecting this compound levels, and what statistical methods are robust for rare variant analysis?

- Answer : WGS coupled with sliding-window rare variant association tests (e.g., CCRS method) can detect loci influencing carnitine metabolism. For example, rare variants in MDGA2 were linked to cis-4-decenoylcarnitine levels, suggesting analogous regulatory mechanisms for this compound . Adjustments for multiple testing (e.g., Bonferroni correction) and population stratification are critical to avoid false positives .

Q. What kinetic modeling approaches are suitable for characterizing dynamic changes in this compound during metabolic stress (e.g., exercise or fasting)?

- Answer : Compartmental kinetic models integrate time-course MS/MS data to estimate production/clearance rates. For instance, longitudinal studies under standardized exercise protocols (e.g., graded cycling) reveal transient increases in acylcarnitines due to enhanced FAO. Model parameters (e.g., rate constants) are optimized via nonlinear regression, validated against isotopic tracer data .

Q. How should researchers address contradictory findings in this compound associations with insulin resistance?

- Answer : Contradictions may arise from:

- Confounding factors : Obesity or renal dysfunction independently alter carnitine metabolism .

- Tissue specificity : Plasma levels may not reflect intramitochondrial pools.

- Analytical sensitivity : Discrepant LODs between studies bias inclusion criteria .

Q. What experimental designs are optimal for probing the role of this compound in mitochondrial dysfunction models?

- Answer :

- In vitro : Knockdown of carnitine palmitoyltransferase-2 (CPT2) in hepatocytes to impair acylcarnitine efflux, followed by Seahorse assays to measure FAO .

- In vivo : Isotope tracing (¹³C-palmitate) in CPT2-deficient mice to track this compound accumulation and ATP yield .

- Human : Cross-sectional studies comparing plasma acylcarnitines in primary carnitine deficiency (PCD) patients vs. controls, adjusted for dietary carnitine intake .

Methodological Considerations Table

Key Research Gaps

- Mechanistic studies linking this compound to post-transcriptional RNA processing in metabolic pathways .

- Longitudinal cohorts to assess its predictive value for type 2 diabetes or cardiovascular events .

- Standardization of pre-analytical protocols to reduce inter-lab variability in acylcarnitine profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.